molecular formula C20H25F3N4O2S B2594771 1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034281-00-8

1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2594771
CAS No.: 2034281-00-8
M. Wt: 442.5
InChI Key: UXYQNFJYOMMLGC-UHFFFAOYSA-N
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Description

1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a triazolone core (1,2,4-triazol-5(4H)-one) substituted with a trifluoromethyl group, a methyl group, and a piperidin-4-yl moiety linked to a 4-(isopropylthio)phenylacetyl group. The trifluoromethyl group enhances metabolic stability and binding affinity, while the isopropylthio moiety may influence solubility and pharmacokinetics .

Properties

IUPAC Name

4-methyl-2-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O2S/c1-13(2)30-16-6-4-14(5-7-16)12-17(28)26-10-8-15(9-11-26)27-19(29)25(3)18(24-27)20(21,22)23/h4-7,13,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYQNFJYOMMLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential biological activities that warrant detailed investigation. Its structure incorporates a trifluoromethyl group and a piperidine moiety, which are known to influence pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H25N3O2S\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes multiple functional groups that may interact with biological systems, suggesting potential therapeutic applications.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar triazole derivatives. The specific activities of this compound can be inferred from related compounds and general trends observed in the literature.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds containing the 1,2,4-triazole scaffold have shown significant cytotoxicity against various cancer cell lines:

Compound TypeTarget Cancer Cell LinesMechanism of Action
1,2,4-Triazole DerivativesHL-60 (leukemia), A549 (lung), MCF-7 (breast)Induction of apoptosis and cell cycle arrest
Thiadiazole DerivativesSK-MEL-1 (melanoma), T24 (bladder)Inhibition of cell proliferation

The specific compound may exhibit similar mechanisms due to its structural resemblance to known active triazoles.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives can inhibit the growth of various pathogens:

Pathogen TypeActivity Observed
BacteriaInhibition of growth in strains like E. coli and S. aureus
FungiEffective against Candida species

The presence of the isopropylthio group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent anticancer activity against various human cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Evaluation : Research conducted on thiadiazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
  • Pharmacological Profiling : In a comprehensive review on thiadiazole derivatives, it was noted that modifications to the piperidine ring can lead to enhanced selectivity and potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs have shown promising results as anticancer agents. For example, derivatives of piperidine have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
    • A study highlighted the efficacy of thiadiazole derivatives in cancer models, suggesting that modifications to the piperidine structure could yield compounds with enhanced anticancer properties .
  • Antimicrobial Properties :
    • The compound's structural features may contribute to antimicrobial activity. Piperidine derivatives have been noted for their effectiveness against various bacterial strains, potentially making this compound a candidate for further antimicrobial studies .
  • Anti-Tuberculosis Potential :
    • The piperidine scaffold has been linked to anti-tuberculosis activity. Compounds designed around this framework have demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis, indicating that similar derivatives could be explored for therapeutic use against tuberculosis .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects is likely multifaceted, involving interaction with specific biological targets such as receptors or enzymes relevant to disease pathways. For instance, the presence of the trifluoromethyl group may influence receptor binding affinity and selectivity .
  • Structure-Activity Relationship (SAR) :
    • Understanding the SAR is crucial for optimizing the efficacy and safety profile of the compound. Studies on related piperidine compounds have shown that variations in substituents can significantly alter biological activity and pharmacokinetics .

Case Studies

  • In Vitro Studies :
    • In vitro assays have been conducted to assess the cytotoxicity and selectivity of similar compounds against cancer cell lines. Results indicated that modifications to the piperidine core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • In Vivo Models :
    • Animal studies evaluating the pharmacodynamics and pharmacokinetics of related compounds have provided insights into dosage optimization and potential side effects. These studies are essential for translating findings from bench to bedside .

Comparison with Similar Compounds

Compound A : (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one (MolPort-000-137-727)

  • Key Differences :
    • Core Structure : Pyrazol-3-one vs. triazol-5(4H)-one.
    • Substituents : Fluorophenyl and triazolylmethyl groups vs. trifluoromethyl and isopropylthio-phenylacetyl-piperidine.
    • Functional Impact : The fluorophenyl group in Compound A may enhance π-π stacking interactions, whereas the trifluoromethyl group in the target compound improves electronegativity and metabolic resistance .

Compound B : 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one

  • Key Differences :
    • Backbone : Tetrahydrofuran-piperazine vs. piperidine-acetyl.
    • Substituents : Difluorophenyl and hydroxypropyl groups vs. isopropylthio-phenyl and methyl.
    • Functional Impact : The difluorophenyl group in Compound B likely increases lipophilicity, while the isopropylthio group in the target compound may enhance thioether-mediated binding interactions .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~503.5 g/mol ~408.4 g/mol ~732.7 g/mol
Melting Point Not reported Not reported Not reported
Key Functional Groups CF₃, S-iPr, piperidine F, triazolylmethyl F, triazolylmethyl, tetrahydrofuran
  • The trifluoromethyl group confers higher electronegativity than the fluorophenyl groups in Compounds A and B .

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